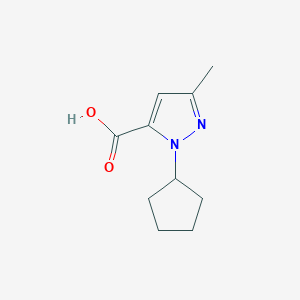
1-cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-methyl-1H-pyrazol-5-carbonsäure ist eine heterocyclische Verbindung, die einen Pyrazolring aufweist, der an der ersten Position mit einer Cyclopentylgruppe und an der dritten Position mit einer Methylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-carbonsäure kann durch einen mehrstufigen Prozess synthetisiert werden. Eine gängige Methode umfasst die Reaktion von Cyclopentanon mit Hydrazinhydrat zur Bildung von Cyclopentylhydrazin. Dieses Zwischenprodukt wird dann mit Ethylacetoacetat zu 1-Cyclopentyl-3-methyl-1H-pyrazol umgesetzt. Der letzte Schritt beinhaltet die Oxidation dieses Zwischenprodukts, um 1-Cyclopentyl-3-methyl-1H-pyrazol-5-carbonsäure zu ergeben .
Industrielle Produktionsmethoden: Die industrielle Produktion von 1-Cyclopentyl-3-methyl-1H-pyrazol-5-carbonsäure beinhaltet typischerweise ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess kann die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und den Einsatz von Katalysatoren, umfassen, um die Ausbeute und Effizienz zu verbessern .
Chemische Reaktionsanalyse
Reaktionstypen: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Pyrazolderivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere funktionelle Gruppen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen am Pyrazolring oder an der Cyclopentylgruppe eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nukleophile können für Substitutionsreaktionen eingesetzt werden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Pyrazolderivate mit zusätzlichen funktionellen Gruppen ergeben, während die Reduktion Alkohole oder andere reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-methyl-1H-pyrazol-5-carbonsäure hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Es wird geforscht, ob es als pharmazeutischer Zwischenstoff für die Medikamentenentwicklung eingesetzt werden kann.
Industrie: Es wird bei der Synthese von Agrochemikalien und anderen industriell relevanten Verbindungen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 1-Cyclopentyl-3-methyl-1H-pyrazol-5-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Beispielsweise kann es als Inhibitor spezifischer Enzyme wirken, die an Entzündungspfaden beteiligt sind, und so entzündungshemmende Wirkungen entfalten .
Ähnliche Verbindungen:
1-Methyl-1H-pyrazol-5-carbonsäure: Ähnlich in der Struktur, jedoch ohne die Cyclopentylgruppe.
1-Methyl-3-propyl-1H-pyrazol-5-carbonsäure: Ähnlich, aber mit einer Propylgruppe anstelle einer Cyclopentylgruppe.
1-Methyl-5-hydroxy-1H-pyrazol-3-carbonsäuremethylester: Ähnlich, aber mit einer Hydroxygruppe und in Esterform.
Einzigartigkeit: 1-Cyclopentyl-3-methyl-1H-pyrazol-5-carbonsäure ist aufgrund des Vorhandenseins sowohl einer Cyclopentyl- als auch einer Methylgruppe am Pyrazolring einzigartig. Dieses einzigartige Substitutionsmuster kann im Vergleich zu anderen Pyrazolderivaten zu unterschiedlichen chemischen und biologischen Eigenschaften führen .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions at the pyrazole ring or the cyclopentyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while reduction can produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazole-5-carboxylic acid: Similar in structure but lacks the cyclopentyl group.
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid: Similar but has a propyl group instead of a cyclopentyl group.
1-Methyl-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester: Similar but has a hydroxy group and is in ester form.
Uniqueness: 1-Cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both a cyclopentyl and a methyl group on the pyrazole ring. This unique substitution pattern may confer distinct chemical and biological properties compared to other pyrazole derivatives .
Eigenschaften
IUPAC Name |
2-cyclopentyl-5-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-6-9(10(13)14)12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCCQJMXWBKHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(3-chlorophenoxy)-N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}acetohydrazide](/img/structure/B10904992.png)
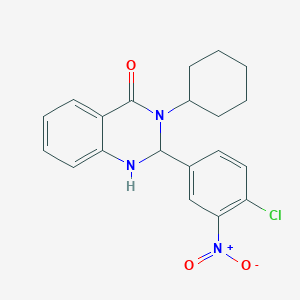
![(5Z)-2-(4-bromoanilino)-5-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B10905001.png)
![N-(2,4-difluorophenyl)-2-[(5-{[(2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B10905015.png)
![Tetramethyl 6'-[(4-bromophenyl)carbonyl]-8'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B10905018.png)
![3-[1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905031.png)
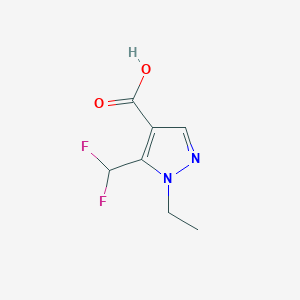
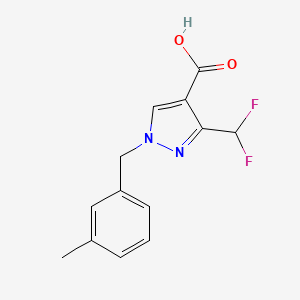
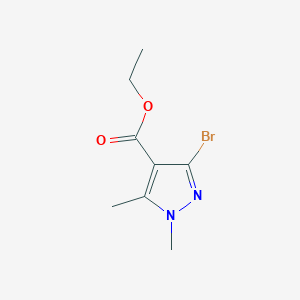
![N'~1~-[(E)-1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(3-chloroanilino)propanohydrazide](/img/structure/B10905077.png)
![methyl 1-(2-fluorophenyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905078.png)
![Methyl 3-(4-fluorophenyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905082.png)
![3-[(2-methyl-4-nitro-1H-imidazol-1-yl)methyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B10905084.png)
![(2E)-3-[5-bromo-2-(cyclopentyloxy)phenyl]prop-2-enoic acid](/img/structure/B10905091.png)
